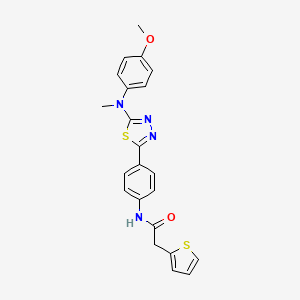

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl(methyl)amino group at position 5 and a phenyl ring at position 4 of the thiadiazole. The acetamide side chain is further modified with a thiophen-2-yl moiety. Its synthesis likely involves coupling a thiadiazole intermediate with activated acetamide derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S2/c1-26(17-9-11-18(28-2)12-10-17)22-25-24-21(30-22)15-5-7-16(8-6-15)23-20(27)14-19-4-3-13-29-19/h3-13H,14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVRTXJTMLHSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Key Findings

Substituent Effects on Activity: Electron-Withdrawing Groups (NO2, CF3): Enhance kinase inhibition (e.g., ) but may reduce solubility . Electron-Donating Groups (OCH3): Improve anticonvulsant and anticancer activity with better pharmacokinetic profiles (e.g., ) . Thiophene vs.

Synthetic Routes :

- The target compound’s acetamide linkage likely follows EDC/HOBt-mediated coupling, as in and .

- Methoxy-substituted intermediates (e.g., 4-methoxyphenylacetic acid) are critical for constructing the thiadiazole core .

Physicochemical Properties :

- Melting Points : Methoxy-substituted derivatives (e.g., : 165–170°C) generally have lower melting points than nitro analogues (: ~270°C), aiding solubility .

- Spectral Data : 1H-NMR signals for methoxy (δ 3.72–3.77) and aromatic protons (δ 6.92–7.37) align with structurally similar compounds .

Mechanistic Insights :

- Compounds with dual methoxy groups () or thiophene rings (target) may target hydrophobic pockets in kinases or ion channels, whereas nitro derivatives () favor apoptosis via Akt inhibition .

Contradictions and Limitations

- Nitro vs. Methoxy Efficacy : While nitro groups excel in Akt inhibition (), methoxy derivatives show superior anticonvulsant activity (), suggesting target-specific substituent preferences .

- Lack of Direct Data : The target compound’s specific biological data (e.g., IC50) are unavailable, limiting direct comparisons.

Q & A

Q. What are the standard methods for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core followed by sequential acylation and substitution reactions. Key steps include coupling 4-methoxyphenyl-methylamine to the thiadiazole ring and introducing the thiophene-acetamide moiety via nucleophilic substitution. Optimization focuses on solvent choice (e.g., DMF or dichloromethane), temperature control (20–90°C), and catalysts (e.g., triethylamine for acylation). Purity is monitored via TLC, with yields improved by recrystallization in ethanol-DMF mixtures .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared Spectroscopy (IR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography (where feasible) resolves stereochemistry, as seen in related thiadiazole derivatives .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies recommend storing the compound at –20°C in inert atmospheres (argon) to prevent oxidation. Accelerated degradation tests under acidic/basic conditions (pH 3–10) and thermal stress (40–60°C) are analyzed via HPLC to identify decomposition products like hydrolyzed acetamide or thiophene derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values in cancer models) may arise from assay variability (MTT vs. ATP-based viability assays) or cell-line-specific uptake. Cross-validation using orthogonal methods (e.g., flow cytometry for apoptosis) and standardized protocols (fixed incubation times, controlled DMSO concentrations) improve reproducibility. Meta-analyses of structural analogs (e.g., fluorophenyl or methylthio substitutions) can clarify structure-activity relationships (SAR) .

Q. How can researchers elucidate the compound’s mechanism of action against enzymatic targets?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity to suspected targets (e.g., kinase enzymes). Molecular docking (using AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning of catalytic residues). For intracellular targets, siRNA knockdowns confirm pathway specificity .

Q. What computational approaches enhance SAR and QSAR modeling for this compound?

Quantitative SAR (QSAR) models leverage descriptors like logP, polar surface area, and electronic parameters (Hammett constants) derived from analogs. Machine learning (Random Forest, SVM) predicts activity cliffs, while molecular dynamics simulations (GROMACS) assess target-ligand stability. Validation via leave-one-out cross-correlation ensures robustness .

Q. How does the compound’s reactivity in biological systems influence its pharmacokinetics?

Cytochrome P450 metabolism assays (human liver microsomes) identify major metabolites (e.g., demethylated or sulfoxide derivatives). Reactive oxygen species (ROS) generation is measured via DCFH-DA fluorescence. Plasma protein binding (equilibrium dialysis) and Caco-2 permeability assays guide bioavailability adjustments, such as prodrug formulations .

Q. What crystallographic insights inform the design of more potent analogs?

Single-crystal X-ray diffraction (as in ) reveals intramolecular interactions (e.g., S···O contacts stabilizing the thiadiazole ring) and dihedral angles between aromatic moieties. These data guide substitutions to enhance π-π stacking (e.g., adding electron-withdrawing groups on the phenyl ring) or hydrogen bonding (e.g., hydroxyl or amino groups) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

| Step | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Thiadiazole formation | Ethanol | Reflux | Acetic acid | 60–70% |

| Acylation | DMF | 20–25°C | Triethylamine | 75–85% |

| Substitution | DCM | 40°C | None | 65–80% |

Q. Table 2: Common Bioactivity Assays and Pitfalls

| Assay Type | Target | Common Artifacts | Mitigation Strategies |

|---|---|---|---|

| MTT | Cancer cells | Formazan precipitation | Normalize to protein content |

| SPR | Kinases | Non-specific binding | Include BSA in running buffer |

| ROS Detection | Macrophages | Auto-oxidation of DCFH-DA | Use shorter incubation times |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.